REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([CH:11]([CH3:13])[CH3:12])=[CH:5][C:6]=1[C:7]([O:9]C)=[O:8].C>[OH-].[Na+].C(O)C>[NH2:1][C:2]1[S:3][C:4]([CH:11]([CH3:13])[CH3:12])=[CH:5][C:6]=1[C:7]([OH:9])=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
59.8 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CC1C(=O)OC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The ethanol was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted twice with chloroform
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 100 ml
|
Type
|
ADDITION
|
Details
|
Water (500 ml) was added
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CC1C(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |